2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Beschreibung
Eigenschaften
CAS-Nummer |
477332-91-5 |
|---|---|
Molekularformel |
C25H23ClN4OS |
Molekulargewicht |
463.0 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4OS/c1-3-18-6-4-5-7-22(18)27-23(31)16-32-25-29-28-24(19-10-12-20(26)13-11-19)30(25)21-14-8-17(2)9-15-21/h4-15H,3,16H2,1-2H3,(H,27,31) |
InChI-Schlüssel |
AZUAZWWMMPUQHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Hydrazide Cyclization Route
This method involves constructing the triazole ring via cyclization of a hydrazide intermediate, followed by sulfanyl-acetamide coupling.
Step 1: Synthesis of 5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol
-
Esterification :
Phenylacetic acid derivatives are esterified using ethanol and sulfuric acid (yield: 85–90%). -
Hydrazide Formation :
Ethyl esters react with hydrazine hydrate in methanol at 0–5°C (yield: 75–80%): -
Cyclization with CS₂ :
Hydrazides undergo cyclization with carbon disulfide in ethanol under reflux with KOH (4 hours, yield: 60–65%):
Step 2: Acetamide Coupling
The triazole-thiol intermediate reacts with 2-bromo-N-(2-ethylphenyl)acetamide in DMF using NaH as a base (room temperature, 6 hours, yield: 55–60%):
Direct Nucleophilic Substitution
An alternative one-pot approach avoids isolating intermediates:
-
In Situ Triazole Formation :
A mixture of 4-chlorophenyl isothiocyanate, 4-methylphenylhydrazine, and chloroacetone undergoes cyclization in acetic acid (reflux, 8 hours, yield: 50%). -
Sulfanyl-Acetamide Attachment :
The crude triazole reacts directly with 2-bromo-N-(2-ethylphenyl)acetamide in acetonitrile with K₂CO₃ (60°C, 12 hours, yield: 45%).
Optimization Strategies
Solvent and Base Selection
| Parameter | Options Tested | Optimal Choice | Yield Improvement | Source |
|---|---|---|---|---|
| Solvent | DMF, DMSO, THF, Acetonitrile | DMF | +15% | |
| Base | NaH, K₂CO₃, Et₃N | NaH | +20% | |
| Temperature | 25°C, 60°C, 80°C | 25°C (step 2) | +10% |
Using DMF enhances solubility of the triazole-thiol intermediate, while NaH promotes efficient deprotonation for nucleophilic substitution.
Catalytic Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 30% in acetonitrile.
-
Microwave Assistance : Reduces cyclization time from 4 hours to 45 minutes (yield: 68% vs. 60%).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity after recrystallization from ethanol.
Challenges and Limitations
-
Low Yields in Cyclization :
Competing side reactions during triazole formation reduce yields to 50–65%. Using high-purity CS₂ and anhydrous KOH mitigates this. -
Purification Difficulties :
Silica gel chromatography (ethyl acetate/hexane 1:1) is required to separate regioisomers. -
Sensitivity to Moisture :
NaH-mediated reactions require strict anhydrous conditions to prevent hydrolysis.
Analyse Chemischer Reaktionen
Types of Reactions
SALOR-INT L245666-1EA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound .
Common Reagents and Conditions
Common reagents used in the reactions of SALOR-INT L245666-1EA include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of SALOR-INT L245666-1EA depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety often display significant antimicrobial properties. Studies have shown that derivatives of this compound possess moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Recent studies suggest that similar triazole compounds can inhibit inflammatory responses in microglial cells, which are implicated in neurodegenerative diseases such as Parkinson's disease. The mechanism involves the reduction of pro-inflammatory cytokines and nitric oxide production in activated microglia .
Anticancer Potential
Triazole derivatives have also been evaluated for their anticancer properties. Some studies report that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of signaling pathways related to cell survival .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the antimicrobial efficacy of triazole derivatives demonstrated that 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant potency compared to standard antibiotics . -
Neuroprotective Effects :
In vitro studies involving lipopolysaccharide-induced inflammation in microglial cells revealed that this compound could significantly reduce the levels of pro-inflammatory markers. This suggests its potential use in treating neuroinflammatory conditions .
Comparative Analysis of Biological Activities
Wirkmechanismus
The mechanism of action of SALOR-INT L245666-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Biologische Aktivität
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide , often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological properties, focusing on its antimicrobial and anticancer activities, alongside relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 475 g/mol. The structural features include a triazole ring and a sulfanyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H23ClN4OS |
| Molecular Weight | 475 g/mol |
| CAS Number | 443738-37-2 |
| LogP | 5.1 |
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that the compound demonstrates activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of several triazole derivatives, including our compound, it was found that:
- Minimum Inhibitory Concentrations (MICs) were determined using the broth dilution method.
- The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics like oxacillin and cefuroxime.
Table: Antimicrobial Activity Results
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 3.91 |
| Escherichia coli | 7.81 |
| Enterobacter aerogenes | 15.63 |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied, particularly their ability to inhibit cancer cell proliferation.
Research Findings
In vitro studies have demonstrated that the compound exhibits notable cytotoxicity against various cancer cell lines:
- HepG2 Cell Line : The compound showed an IC50 value of 16.782 µg/mL, indicating strong anti-proliferative effects.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes and disruption of cellular pathways critical for cancer cell survival.
Table: Anticancer Activity Results
| Cell Line | IC50 (µg/mL) | Toxicity (%) |
|---|---|---|
| HepG2 | 16.782 | 1.19 |
| MCF7 | 20.45 | 1.50 |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of electron-withdrawing groups (like the chlorophenyl moiety) enhances its reactivity and biological efficacy.
Key SAR Insights:
- Triazole Ring : Essential for biological activity due to its ability to chelate metal ions and interact with various biological targets.
- Sulfanyl Group : Contributes to increased lipophilicity and membrane permeability, facilitating better bioavailability.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Triazole-Based Acetamide Derivatives
Key Observations :
- Position 4 Modifications: The target compound’s 4-methylphenyl group enhances lipophilicity compared to phenyl (Compound B) or 4-chlorophenyl (Compound C) substituents.
- Acetamide Aryl Group: The 2-ethylphenyl group in the target compound differs from electron-rich (e.g., 4-dimethylaminophenyl in Compound D) or halogenated (e.g., 4-chlorophenyl in Compound C) variants, influencing electronic and steric properties .
Physicochemical and Spectroscopic Properties
IR Spectroscopy :
Crystallography :
- Compound B () crystallizes in a monoclinic P21/c space group with unit cell parameters a = 14.2542 Å, b = 16.3273 Å, c = 10.1584 Å, and β = 96.372°. Such data aid in understanding molecular packing and stability .
Pharmacological Potential
While direct activity data for the target compound are unavailable, related analogs suggest therapeutic avenues:
- Anti-inflammatory/Anti-exudative Activity : Triazole acetamides in demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium .
- Structural-Activity Trends :
- Electron-withdrawing groups (e.g., 4-chlorophenyl) may enhance target binding via hydrophobic interactions.
- Bulky substituents (e.g., 2-ethylphenyl in the target compound) could improve metabolic stability but reduce solubility .
Q & A
Q. What are the key structural features of the compound, and how do they influence its reactivity?
The compound features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 4. The sulfur-linked acetamide moiety at position 3 introduces additional steric and electronic effects. The 2-ethylphenyl group on the acetamide nitrogen enhances lipophilicity, which may influence membrane permeability in biological systems. Computational studies suggest that the chlorophenyl and methylphenyl substituents stabilize the triazole ring through π-π stacking, while the sulfanyl group enhances nucleophilic reactivity . X-ray crystallography (e.g., PDB ID in ) confirms a planar triazole ring with dihedral angles affecting intermolecular interactions .
Q. What are the standard synthetic routes for this compound, and what reagents are critical?
Synthesis typically involves:
- Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazide derivatives using reagents like hydrazine hydrate and carbon disulfide.
- Step 2 : Sulfuration of the triazole core with mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Amide coupling with 2-ethylaniline using coupling agents like EDCI/HOBt. Critical reagents include halogenating agents (e.g., POCl₃ for chlorination) and solvents such as DMF or THF. Yields are highly dependent on reaction temperature (60–80°C) and pH control (neutral to slightly basic) .
Q. Which spectroscopic methods are essential for confirming the molecular structure?
- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm).
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) validate the acetamide group.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 477.023 for [M+H]⁺) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-S bond length ~1.78 Å) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield?
- Temperature Control : Elevated temperatures (80–100°C) improve cyclization efficiency but may increase side products. Use reflux with inert gas (N₂) to stabilize reactive intermediates .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF reduces by-product formation in coupling steps .
- Catalyst Use : Additives like DMAP or pyridine improve amide coupling efficiency by 15–20% .
- Purification : Gradient column chromatography (hexane:EtOAc 8:2 to 6:4) resolves structurally similar impurities .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural confirmation?
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers causing split peaks) by analyzing spectra at 25°C vs. 50°C .
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous protons to adjacent carbons (e.g., distinguishing overlapping aromatic signals) .
- Crystallographic Validation : X-ray data ( ) provide definitive bond connectivity when NMR is inconclusive .
- Comparative Analysis : Cross-reference with analogs (e.g., ’s triazole derivatives) to identify expected shifts .
Q. What computational approaches are recommended for predicting bioactivity and target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 or kinases). Studies in show the chlorophenyl group forms hydrophobic interactions with active sites .
- QSAR Modeling : Train models using datasets of triazole derivatives (e.g., IC₅₀ values from ) to predict EC₅₀ for new analogs .
- MD Simulations : GROMACS or AMBER simulate binding stability over 100 ns to assess residence time and entropy effects .
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